molecular formula C22H23N3O B5494983 4-(4-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

4-(4-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

Cat. No.: B5494983
M. Wt: 345.4 g/mol
InChI Key: XCOWKBSNWNJRTP-UHFFFAOYSA-N
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Description

“4-(4-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine” is a complex organic compound. It is related to the class of compounds known as pyrimidines . Pyrimidines are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with aromatic aldehydes and thio derivatives in an AcOH medium at 50°C for 8–10 hours . Another method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .


Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units in orthorhombic and monoclinic crystal systems . They are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

Reactions involving similar compounds often involve the formation of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . The reaction process involves cyclization and the involvement of various functional groups .

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-26-19-12-10-18(11-13-19)21-16-20(17-8-4-2-5-9-17)23-22(24-21)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOWKBSNWNJRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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